molecular formula C13H25NO2 B2424609 trans-Ethyl 2-(4-((ethylamino)methyl)cyclohexyl)acetate CAS No. 669080-89-1

trans-Ethyl 2-(4-((ethylamino)methyl)cyclohexyl)acetate

Cat. No.: B2424609
CAS No.: 669080-89-1
M. Wt: 227.348
InChI Key: LXJAWXNHIKYGQN-HAQNSBGRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

trans-Ethyl 2-(4-((ethylamino)methyl)cyclohexyl)acetate: is an organic compound with a complex structure that includes a cyclohexyl ring, an ethylamino group, and an ethyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-Ethyl 2-(4-((ethylamino)methyl)cyclohexyl)acetate typically involves multi-step organic reactions. One common method starts with the preparation of the cyclohexyl ring, followed by the introduction of the ethylamino group through nucleophilic substitution. The final step involves esterification to introduce the ethyl acetate moiety.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethylamino group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the cyclohexyl ring or the ethylamino group, resulting in the formation of reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, trans-Ethyl 2-(4-((ethylamino)methyl)cyclohexyl)acetate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology: In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.

Medicine: In the medical field, this compound has potential applications in drug development. Its structure can be modified to create derivatives with therapeutic properties, such as anti-inflammatory or analgesic effects.

Industry: Industrially, this compound can be used in the production of specialty chemicals, including pharmaceuticals and agrochemicals. Its versatility makes it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of trans-Ethyl 2-(4-((ethylamino)methyl)cyclohexyl)acetate involves its interaction with specific molecular targets. The ethylamino group can form hydrogen bonds or electrostatic interactions with target molecules, while the cyclohexyl ring provides hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

  • trans-Ethyl 2-(4-((methylamino)methyl)cyclohexyl)acetate
  • trans-Ethyl 2-(4-((propylamino)methyl)cyclohexyl)acetate
  • trans-Ethyl 2-(4-((butylamino)methyl)cyclohexyl)acetate

Comparison: Compared to its analogs, trans-Ethyl 2-(4-((ethylamino)methyl)cyclohexyl)acetate is unique due to the specific length and structure of its ethylamino group. This difference can influence its reactivity, binding affinity, and overall chemical behavior, making it distinct in its applications and effects.

Properties

IUPAC Name

ethyl 2-[4-(ethylaminomethyl)cyclohexyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO2/c1-3-14-10-12-7-5-11(6-8-12)9-13(15)16-4-2/h11-12,14H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXJAWXNHIKYGQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1CCC(CC1)CC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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